![molecular formula C15H9N B15214711 Cyclopenta[kl]acridine CAS No. 31332-53-3](/img/structure/B15214711.png)
Cyclopenta[kl]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[kl]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta[kl]acridine can be synthesized through various methods. One efficient method involves the palladium-catalyzed domino synthesis using commercially available starting materials such as dihalonaphthalenes and diphenylamines . This method combines amination with catalysts for C–H activation, resulting in the formation of the this compound structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to improve reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta[kl]acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the this compound structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[kl]acridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound exhibits anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of cyclopenta[kl]acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This disruption can lead to cell cycle arrest and apoptosis, making this compound a potent anticancer agent . Additionally, the compound’s ability to inhibit cholinesterases makes it a promising candidate for treating neurodegenerative diseases like Alzheimer’s .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta[kl]acridine can be compared with other similar compounds such as cyclopentaquinoline and other acridine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Cyclopentaquinoline: Similar in structure but has different alkyl chain lengths and exhibits selectivity for butyrylcholinesterase.
Acridine Derivatives: These compounds are widely studied for their anticancer and antimicrobial properties.
This compound stands out due to its unique structural features and broad range of applications in various scientific fields.
Eigenschaften
CAS-Nummer |
31332-53-3 |
|---|---|
Molekularformel |
C15H9N |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
8-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C15H9N/c1-2-6-13-11(5-1)12-9-8-10-4-3-7-14(16-13)15(10)12/h1-9H |
InChI-Schlüssel |
PWWNYAJKGVNCRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=CC4=N2)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)
![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)




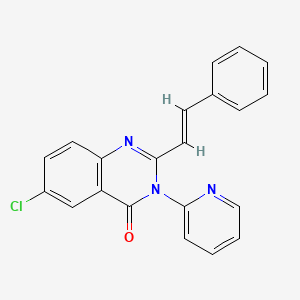
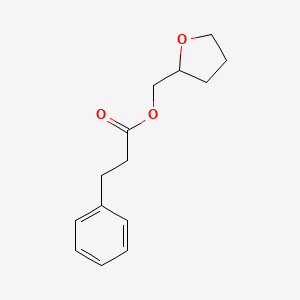
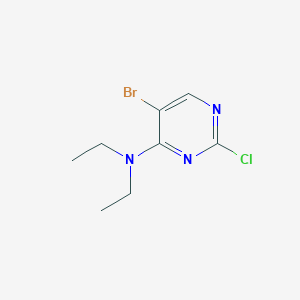
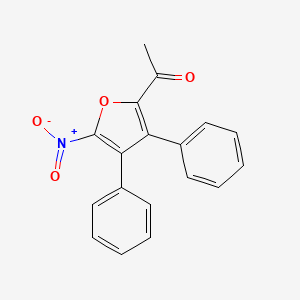
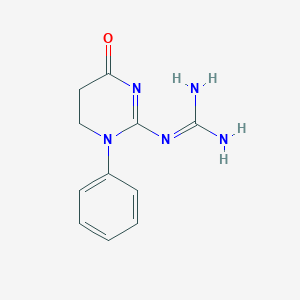
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
